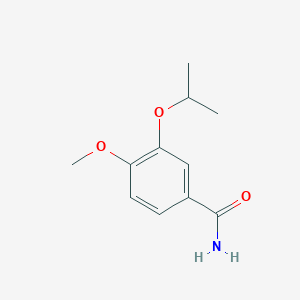
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-aminopyridine and tert-butyl chloroformate.
Protection: The amino group of 4-aminopyridine is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl (Boc) protected intermediate.
Alkylation: The Boc-protected intermediate is then subjected to alkylation using methyl iodide in the presence of a strong base like sodium hydride.
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized side chains.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-4-aminopyridine: Similar structure but lacks the methyl group.
N-methyl-4-aminopyridine: Similar structure but lacks the Boc protecting group.
4-aminopyridine: The parent compound without any modifications.
Uniqueness
N-(tert-butoxycarbonyl)-N-methyl-2-(4-pyridyl)ethanamine is unique due to the presence of both the Boc protecting group and the methyl group. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h5-6,8-9H,7,10H2,1-4H3 |
InChI Key |
AJWDWZOKUIOICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)







![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)





